molecular formula C6H12ClN3O B2499728 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride CAS No. 1146691-80-6

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride

Cat. No.: B2499728
CAS No.: 1146691-80-6
M. Wt: 177.63
InChI Key: WUAFTKSTWCNQFF-WHFBIAKZSA-N
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Description

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride is a bicyclic organic compound featuring a rigid diazabicyclo[2.2.1]heptane core with two stereogenic centers at the 1S and 4S positions . Its molecular formula is C₆H₁₂ClN₃O, with a molecular weight of 177.64 g/mol (CAS: 1146691-80-6) . The compound’s structural rigidity and stereochemical configuration make it a promising ligand in asymmetric catalysis, particularly in enantioselective transformations such as Diels-Alder and Mannich reactions . Its carboxamide group enhances hydrogen-bonding capabilities, while the bicyclic framework provides stability and precise spatial orientation for substrate binding .

Properties

IUPAC Name

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c7-6(10)9-3-4-1-5(9)2-8-4;/h4-5,8H,1-3H2,(H2,7,10);1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAPIRZZVUMGTB-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride typically involves a series of organic reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, palladium catalysts are used in the aminoacyloxylation of cyclopentenes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the palladium-catalyzed reaction produces oxygenated 2-azabicyclo[2.2.1]heptanes .

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its bicyclic structure allows for various modifications that can lead to the formation of new compounds with desired properties. For instance, it is used in the synthesis of chiral diazabicyclic ligands, which are essential in asymmetric catalysis .

Medicinal Chemistry

Recent studies have highlighted its potential as an antitumor agent. For example, a study reported the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates that demonstrated significant antiproliferative activity against various cancer cell lines including cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancers . Compound 9e from this study exhibited selective apoptosis-inducing effects without necrosis, suggesting its potential as a safer antitumor candidate.

Biological Studies

The compound's ability to interact with biological receptors makes it valuable in studying cellular processes and mechanisms. Its structure allows it to modulate receptor activity, which can lead to insights into signaling pathways involved in diseases .

Case Studies and Empirical Evidence

Study Findings Applications
PMC6010139Identified new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates with anti-proliferative activityPotential antitumor agents
PMC9267128Developed derivatives with anticancer evaluation showing promising resultsDrug development
Sigma-Aldrich DataDescribed various synthetic routes and potential applications in drug discoveryBuilding blocks for complex molecules

Industrial Applications

While detailed industrial production methods for (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride are not extensively documented, principles of large-scale organic synthesis apply. This includes optimizing reaction conditions and using cost-effective reagents to enhance yield .

Mechanism of Action

The mechanism of action of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Table 1: Key Properties of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications References
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride Carboxamide C₆H₁₂ClN₃O 177.64 Asymmetric organocatalysis
(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide 4-Chlorophenyl C₁₁H₁₃BrClN₂ 296.59 Coordination chemistry
(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride 2-Methoxyethyl C₈H₁₈Cl₂N₂O 229.14 Discontinued (historical use)
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride Methyl C₆H₁₃ClN₂ 164.64 Ligand in metal coordination
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Benzyl C₁₂H₁₆N₂ 188.27 Intermediate in synthesis
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide Unsubstituted (parent) C₅H₁₂Br₂N₂ 259.97 Precursor for derivative synthesis

Comparative Analysis

Steric and Electronic Effects

  • Carboxamide Derivative: The carboxamide group enhances hydrogen-bonding interactions, critical for substrate activation in organocatalysis . Its rigidity improves enantioselectivity compared to flexible amines like L-proline .
  • 4-Chlorophenyl Derivative : The electron-withdrawing chloro group increases electrophilicity, favoring coordination with transition metals like copper(II) . Structural studies confirm its utility in forming stable metal complexes .
  • Methyl Derivative : The small methyl group minimizes steric hindrance, making it suitable for reactions requiring low steric bulk .

Stereochemical Considerations

The (1S,4S) configuration is enantiomerically distinct from the (1R,4R) form (e.g., ’s methyl derivative). This stereochemical divergence significantly impacts catalytic outcomes; for example, (1S,4S) derivatives achieve higher enantiomeric excess (ee) in Diels-Alder reactions compared to their (1R,4R) counterparts .

Catalytic Performance

In asymmetric Mannich reactions, the carboxamide derivative outperforms sparteine, a traditional ligand, due to its rigid bicyclic framework and tailored coordination sites . Substituted derivatives like the 4-chlorophenyl variant exhibit enhanced activity in copper-mediated cross-coupling reactions, achieving yields >85% under optimized conditions .

Physicochemical Properties

  • Solubility: Methoxyethyl and benzyl derivatives show improved solubility in dichloromethane and methanol, respectively .
  • Thermal Stability : The parent dihydrobromide salt (CAS: 100944-14-7) decomposes at >200°C, while carboxamide derivatives remain stable under catalytic conditions (≤100°C) .

Biological Activity

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride is a bicyclic compound with notable biological activities, particularly in the field of cancer research and pharmacology. This article reviews its biological activity based on diverse sources, including synthesis methods, in vitro studies, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to a class of diazabicyclic compounds known for their structural complexity and potential as drug candidates. The synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives often involves multicomponent reactions that allow for the rapid generation of structural diversity.

Table 1: Synthesis Overview

CompoundSynthesis MethodKey Features
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivativesMulticomponent synthesisHigh yield and structural diversity
Dithiocarbamates of (1S,4S)-2,5-diazabicyclo[2.2.1]heptaneReaction with isothiocyanatesAntiproliferative properties

Anticancer Properties

Recent studies have highlighted the antiproliferative activity of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives against various cancer cell lines. Notably, a study synthesized several dithiocarbamate derivatives and evaluated their effects on cervical cancer (CaSki), breast cancer (MDA-MB231), and lung cancer (SK-Lu-1) cell lines.

  • Compound 9e demonstrated significant antiproliferative activity with IC50 values of 28 µg/mL (CaSki), 18 µg/mL (MDA-MB231), and 20 µg/mL (SK-Lu-1) .

The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis through a caspase-dependent pathway without triggering necrosis in normal human lymphocytes. This selectivity suggests a promising therapeutic window for cancer treatment.

In Silico Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions indicate that certain derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have favorable pharmacokinetic profiles for further development as drug candidates .

Case Studies

Several case studies have explored the efficacy of these compounds:

  • Case Study 1 : The synthesis and evaluation of a series of dithiocarbamate derivatives showed that modifications at the nitrogen atom significantly influenced their biological activity.
  • Case Study 2 : A comparative analysis between different derivatives indicated that structural variations lead to distinct biological responses in tumor cells.

Q & A

Q. Table 1. Representative Reaction Conditions and Yields

Derivative SynthesizedConditions (Solvent, Catalyst, Temp/Time)YieldPurification MethodReference
tert-Butyl 2-carboxylate derivativeDMSO, K₂CO₃, 90°C, 16 h53.7%Flash chromatography
N-(4-Decylphenyl)-carboxamideEthyl acetate, HCl, RT81%Trituration

Q. Table 2. Biological Activity Comparison

DerivativeTarget ProteinIC₅₀ (µM)Selectivity vs. CisplatinReference
(1S,4S)-2-Carboxamide HydrochlorideFKBP120.112-fold higher
(1R,4R)-AnalogFKBP121.51.3-fold lower

Key Considerations for Researchers

  • Stereochemical Control : Use chiral auxiliaries or enantioselective catalysis to avoid racemization .
  • Data Validation : Cross-reference NMR/LCMS with crystallography to resolve structural ambiguities .
  • Biological Testing : Prioritize derivatives with fluorinated aryl groups for enhanced blood-brain barrier penetration in neuropharmacology studies .

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